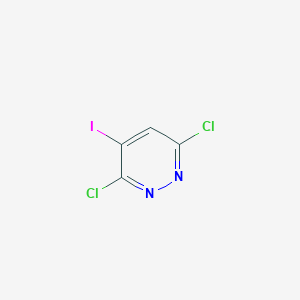

3,6-Dichloro-4-iodopyridazine

Description

BenchChem offers high-quality 3,6-Dichloro-4-iodopyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloro-4-iodopyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-4-iodopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IN2/c5-3-1-2(7)4(6)9-8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZGQZSLDJZZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dichloro-4-iodopyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,6-dichloro-4-iodopyridazine, a halogenated pyridazine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines a robust two-step synthesis based on established chemical transformations for analogous heterocyclic systems. The synthesis involves the initial preparation of the key intermediate, 3,6-dichloropyridazine, followed by a regioselective iodination at the 4-position.

This guide presents detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway to aid researchers in the preparation of this and similar compounds.

Synthetic Pathway Overview

The proposed synthesis of 3,6-dichloro-4-iodopyridazine commences with the chlorination of 3,6-dihydroxypyridazine to yield 3,6-dichloropyridazine. This intermediate is then subjected to electrophilic iodination to introduce an iodine atom at the 4-position of the pyridazine ring.

Caption: Proposed two-step synthesis of 3,6-dichloro-4-iodopyridazine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. It is important to note that the yield for the second step is an educated estimation based on analogous reactions reported in the literature, as a direct experimental value is not currently available.

| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | 3,6-Dihydroxypyridazine | 3,6-Dichloropyridazine | Phosphorus oxychloride (POCl₃) | Chloroform | 50 | 4 | 72-87 | 65-69 |

| 2 | 3,6-Dichloropyridazine | 3,6-Dichloro-4-iodopyridazine | N-Iodosuccinimide (NIS) | TFA | Room Temp. | 1-4 | Estimated | Not available |

Experimental Protocols

Step 1: Synthesis of 3,6-Dichloropyridazine

This procedure is adapted from established methods for the chlorination of dihydroxypyridazines.[1]

Materials:

-

3,6-Dihydroxypyridazine

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃)

-

Ice

-

Ammonia solution (28%)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

In a 100 mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol), phosphorus oxychloride (9.20 g, 60 mmol), and chloroform (20 mL).

-

Stir the mixture at 50 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

After the reaction is complete, remove the solvent and excess phosphorus oxychloride by rotary evaporation to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure 3,6-dichloropyridazine.

-

After drying, a yield of approximately 72.35% with a purity of over 99% (by GC) can be expected. The melting point of the product is 68.1-68.7 °C.

Step 2: Synthesis of 3,6-Dichloro-4-iodopyridazine (Proposed Protocol)

This proposed protocol is based on the successful iodination of other electron-deficient heterocyclic systems using N-Iodosuccinimide (NIS) in an acidic medium.[2][3][4]

Materials:

-

3,6-Dichloropyridazine

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in trifluoroacetic acid (TFA).

-

To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture into a stirred solution of saturated aqueous sodium thiosulfate to reduce any excess iodine.

-

Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 3,6-dichloro-4-iodopyridazine.

-

If necessary, the crude product can be further purified by recrystallization or silica gel column chromatography.

Discussion of the Iodination Step

The proposed iodination of 3,6-dichloropyridazine is an electrophilic aromatic substitution. The pyridazine ring is an electron-deficient system due to the presence of two nitrogen atoms. The chlorine atoms at the 3 and 6 positions further deactivate the ring towards electrophilic attack. However, the C4 and C5 positions are the most electron-rich in the 3,6-dichloropyridazine system and are therefore the most likely sites for substitution.

The use of N-Iodosuccinimide in a strong acid like trifluoroacetic acid is a potent iodinating system.[2][3][4] The acid protonates the NIS, generating a highly electrophilic iodine species that can attack the electron-deficient pyridazine ring. Alternative iodinating systems that could be explored include iodine in the presence of a strong oxidizing agent such as periodic acid or a combination of iodine and a silver salt like silver sulfate.[5][6] Optimization of the reaction conditions, including the choice of iodinating agent, solvent, and temperature, may be necessary to achieve the desired product with high yield and regioselectivity.

Safety Precautions

-

Phosphorus oxychloride is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate PPE in a fume hood.

-

N-Iodosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.

-

Standard laboratory safety practices should be followed at all times.

This technical guide provides a foundational pathway for the synthesis of 3,6-dichloro-4-iodopyridazine. Researchers are encouraged to adapt and optimize the proposed protocols to suit their specific laboratory conditions and requirements.

References

- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 2. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3,6-Dichloro-4-iodopyridazine and Related Analogues

Core Physicochemical Properties

The introduction of different substituents at the 4-position of the 3,6-dichloropyridazine core significantly influences its physicochemical properties. The following table summarizes the known quantitative data for key analogues.

| Property | 3,6-Dichloropyridazine | 3,6-Dichloro-4-methylpyridazine | 3,6-Dichloro-4-isopropylpyridazine |

| Molecular Formula | C₄H₂Cl₂N₂[1][2][3] | C₅H₄Cl₂N₂[4][5] | C₇H₈Cl₂N₂[6][7][8][9] |

| Molecular Weight | 148.98 g/mol [2] | 163.00 g/mol | 191.06 g/mol [7][10] |

| Melting Point | 65-69 °C | 86-88 °C[4] | Not available |

| Boiling Point | 169-173 °C | 149-151 °C at 21 mmHg[4] | 278.7±35.0 °C (Predicted)[11] |

| Appearance | Solid[2] | Crystals or powder[5] | Liquid[9] |

| CAS Number | 141-30-0[1][3] | 19064-64-3[4] | 107228-51-3[8][12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3,6-dichloropyridazine is characterized by a singlet for the two equivalent protons on the pyridazine ring. For the 4-substituted analogues, characteristic signals for the methyl and isopropyl protons would be observed, along with a singlet for the remaining ring proton.

-

¹³C NMR: The carbon NMR provides information on the carbon framework. Due to symmetry in 3,6-dichloropyridazine, only two signals are expected. The substitution at the 4-position breaks this symmetry, leading to a greater number of signals corresponding to the different carbon environments.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook provides IR spectral data for 3,6-dichloropyridazine, which would show characteristic peaks for the aromatic C-H and C=N stretching vibrations.[1][3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compounds. The fragmentation patterns can provide structural information. For chlorinated compounds, a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature.[13]

Synthesis and Reactivity

Synthesis of the Pyridazine Core

The synthesis of the 3,6-dichloropyridazine core typically starts from maleic anhydride.

Introduction of the 4-Substituent

The introduction of an alkyl group at the 4-position of 3,6-dichloropyridazine is often achieved through a radical reaction.

This protocol is adapted from documented syntheses.[6][14]

-

Reaction Setup: 3,6-dichloropyridazine, isobutyric acid, and silver nitrate are dissolved in water and stirred at an elevated temperature (e.g., 70°C).[6]

-

Initiation: A solution of ammonium persulfate in water is added dropwise to the reaction mixture to initiate the radical reaction.[6]

-

Reaction and Workup: The mixture is stirred for a specified time. After cooling, the pH is adjusted to 9-10 with an aqueous base solution.[6]

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., n-hexane or dichloromethane).[6] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 3,6-dichloro-4-isopropylpyridazine.[6]

Reactivity of the Halogen Atoms

The chlorine atoms at the 3- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr).[7] This reactivity allows for the introduction of various functional groups, making these compounds versatile intermediates in organic synthesis. The iodine atom in the target compound, 3,6-Dichloro-4-iodopyridazine, would likely be the most reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, due to the weaker C-I bond compared to the C-Cl bond.

Potential Applications

Halogenated pyridazines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] Their ability to undergo further functionalization makes them valuable building blocks for creating diverse molecular libraries for drug discovery and materials science. For instance, 3,6-Dichloro-4-methylpyridazine has been used in the synthesis of imidazo[1,2-b]pyridazine derivatives.

References

- 1. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

- 2. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

- 4. 3,6-Dichloro-4-methylpyridazine, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. A19998.06 [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]

- 8. 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,6-Dichloro-4-isopropylpyridazine | CymitQuimica [cymitquimica.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. capotchem.com [capotchem.com]

- 12. 3,6-dichloro-4-isopropylpyridazine | 107228-51-3 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. prepchem.com [prepchem.com]

Technical Guide: Properties and Synthesis of Substituted Dichloropyridazines

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Initial research indicates a lack of publicly available scientific literature, including a specific CAS number and detailed structural information, for 3,6-Dichloro-4-iodopyridazine. This suggests that the compound may be novel, not yet synthesized, or not widely reported.

In its place, this technical guide will provide a comprehensive overview of a closely related and well-documented compound: 3,6-Dichloro-4-isopropylpyridazine . This compound shares the core 3,6-dichloropyridazine structure and serves as a valuable case study for the synthesis and properties of this class of molecules, which are important intermediates in the development of pharmaceuticals and agrochemicals.[1]

Core Compound: 3,6-Dichloro-4-isopropylpyridazine

This section details the fundamental properties of 3,6-Dichloro-4-isopropylpyridazine, a key intermediate in various chemical syntheses.

Chemical Structure and Identifiers

The foundational identity of 3,6-Dichloro-4-isopropylpyridazine is established by its unique identifiers and molecular structure.

| Identifier | Value | Reference |

| CAS Number | 107228-51-3 | [1][2] |

| IUPAC Name | 3,6-dichloro-4-propan-2-ylpyridazine | [1] |

| Molecular Formula | C₇H₈Cl₂N₂ | [1] |

| Molecular Weight | 191.06 g/mol | [1] |

| SMILES | CC(C)C1=CC(=NN=C1Cl)Cl | [1] |

| InChI Key | JRZDBBCBIQEJLA-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical characteristics of 3,6-Dichloro-4-isopropylpyridazine are crucial for its application in synthesis and drug development.

| Property | Value |

| Appearance | Light yellow oil |

| Purity | ≥96% |

| Topological Polar Surface Area (TPSA) | 25.78 Ų |

| logP | 2.9068 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Synthesis of 3,6-Dichloro-4-isopropylpyridazine

The synthesis of 3,6-dichloro-4-isopropylpyridazine is primarily achieved through the C-H functionalization of 3,6-dichloropyridazine. Several routes have been documented, utilizing isobutyric acid as the isopropyl source.

Experimental Protocols

Detailed methodologies for the synthesis of 3,6-Dichloro-4-isopropylpyridazine are provided below. These protocols are based on established laboratory procedures.

Route 1: Trifluoroacetic Acid System

This method employs trifluoroacetic acid in an aqueous solution to facilitate the reaction.

-

Materials: 3,6-dichloropyridazine (45g, 0.304mol), isobutyric acid (33.45g, 0.380mol), silver nitrate (5.138g, 0.0304mol), trifluoroacetic acid (6.932g, 0.0608mol), ammonium persulfate, water, NaHCO₃ aqueous solution, n-hexane, anhydrous sodium sulfate.[3]

-

Procedure:

-

Dissolve 3,6-dichloropyridazine, isobutyric acid, silver nitrate, and trifluoroacetic acid in water (270mL) and stir at 70°C.[3]

-

Slowly add a solution of ammonium persulfate in water (180mL) dropwise to the reaction mixture.[3]

-

Stir the reaction solution for 20 minutes, then cool to room temperature.[3]

-

Adjust the pH to 9-10 with NaHCO₃ aqueous solution.[3]

-

Extract the product with n-hexane.[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3]

-

Purify the crude product by column chromatography (ethyl acetate/petroleum ether = 1/3) to yield 3,6-dichloro-4-isopropylpyridazine (56g, 96% yield).[3]

-

Route 2: Sulfuric Acid System

An alternative route utilizes sulfuric acid, which may be preferable depending on starting material compatibility and desired reaction kinetics.

-

Materials: 3,6-dichloropyridazine (10g, 67.12mmol), isobutyric acid (6.21g, 70.48mmol), AgNO₃ (5.70g, 33.56mmol), sulfuric acid (19.75g, 201.37mmol), ammonium persulfate, water, NH₃/H₂O, ethyl acetate, brine, Na₂SO₄.

-

Procedure:

-

Add sulfuric acid to a mixture of 3,6-dichloropyridazine, isobutyric acid, and AgNO₃ in H₂O (200mL) at 60°C.

-

Slowly add a solution of ammonium persulfate in water (100mL) at 75°C and stir for 30 minutes.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After cooling, adjust the pH to 9-10 with NH₃/H₂O.

-

Extract with ethyl acetate, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate to yield a light yellow oil of 3,6-dichloro-4-isopropylpyridazine (11g, 85.77% yield).

-

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 3,6-Dichloro-4-isopropylpyridazine.

Caption: Synthesis of 3,6-Dichloro-4-isopropylpyridazine.

Chemical Reactivity and Applications

The chemical behavior of 3,6-Dichloro-4-isopropylpyridazine is dictated by the pyridazine ring and its substituents.

The electron-withdrawing nature of the chlorine atoms makes the 3 and 6 positions susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[1] The pyridazine ring itself can undergo electrophilic aromatic substitution.[1]

This versatile reactivity makes 3,6-Dichloro-4-isopropylpyridazine a valuable intermediate in the synthesis of more complex molecules for:

-

Pharmaceuticals: As a building block for developing new therapeutic agents.[1]

-

Agrochemicals: For the creation of novel pesticides and herbicides.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 3,6-Dichloro-4-isopropylpyridazine.

-

Hazards: May cause respiratory irritation.[2]

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors.[2]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[2]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Data for 3,6-Dichloro-4-iodopyridazine: A Technical Overview

For researchers and professionals in drug development, the characterization of novel chemical entities is a critical step. Spectroscopic techniques provide unambiguous identification and structural elucidation. While data for the target molecule, 3,6-dichloro-4-iodopyridazine, is not available, this document presents a framework for its analysis based on standard organic chemistry principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): For 3,6-dichloro-4-iodopyridazine, a single signal would be expected in the aromatic region of the ¹H NMR spectrum. This is due to the sole proton on the pyridazine ring at position 5. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the two chlorine atoms and the iodine atom.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would be expected to show four distinct signals, corresponding to the four carbon atoms in the pyridazine ring. The chemical shifts would be influenced by the attached halogens. Carbons bonded to chlorine and iodine would exhibit characteristic shifts.

Table 1: Predicted NMR Data for 3,6-Dichloro-4-iodopyridazine

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | Aromatic region | Singlet (s) |

| ¹³C | 4 distinct signals in the aromatic region | - |

Note: This table is predictive. Actual experimental values are required for confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,6-dichloro-4-iodopyridazine would be expected to show characteristic absorption bands for the C-H, C=N, C-Cl, and C-I bonds.

Table 2: Expected Infrared Absorption Bands for 3,6-Dichloro-4-iodopyridazine

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | ~3000-3100 |

| C=N stretch (in aromatic ring) | ~1550-1650 |

| C-Cl stretch | ~600-800 |

| C-I stretch | ~500-600 |

Note: This table provides expected ranges. The precise position of the absorption bands can be influenced by the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,6-dichloro-4-iodopyridazine (C₄HCl₂IN₂), the molecular ion peak (M⁺) would be a key indicator. The isotopic pattern of this peak would be characteristic, showing contributions from the isotopes of chlorine (³⁵Cl and ³⁷Cl).

Table 3: Expected Mass Spectrometry Data for 3,6-Dichloro-4-iodopyridazine

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ | 273.8 | Based on the most abundant isotopes. |

| [M+2]⁺ | 275.8 | Due to the presence of one ³⁷Cl isotope. |

| [M+4]⁺ | 277.8 | Due to the presence of two ³⁷Cl isotopes. |

Note: The relative intensities of the isotopic peaks would be crucial for confirming the presence of two chlorine atoms. Fragmentation patterns would involve the loss of chlorine, iodine, and other fragments.

Experimental Protocols

Detailed experimental protocols would be essential for the acquisition of reliable spectroscopic data.

NMR Spectroscopy Protocol: A sample of 3,6-dichloro-4-iodopyridazine would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy Protocol: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet (for a solid) or as a thin film on a salt plate (for an oil).

Mass Spectrometry Protocol: Mass spectra would be obtained using a mass spectrometer, with electron ionization (EI) being a common method for such compounds. The sample would be introduced into the ion source, and the resulting mass-to-charge ratios of the ions would be detected.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a novel compound like 3,6-dichloro-4-iodopyridazine is illustrated in the diagram below.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Navigating the Solubility Landscape of 3,6-Dichloro-4-iodopyridazine: A Technical Guide for Researchers

For professionals in drug development and scientific research, understanding the solubility of active pharmaceutical ingredients is a cornerstone of successful formulation and delivery. This technical guide addresses the solubility of 3,6-Dichloro-4-iodopyridazine in organic solvents. Due to a lack of direct experimental data for this specific compound in publicly available literature, this document provides a comprehensive overview based on the solubility of structurally similar pyridazine derivatives. The experimental methodologies and data presented for these analogs offer valuable insights into the potential solubility characteristics of 3,6-Dichloro-4-iodopyridazine.

Executive Summary

While quantitative solubility data for 3,6-Dichloro-4-iodopyridazine in organic solvents is not currently available in peer-reviewed literature, this guide provides detailed solubility information for two closely related pyridazine analogs: 4-amino-3,6-dichloropyridazine and 6-phenyl-pyridazin-3(2H)-one. The data, summarized in clear, comparative tables, indicates that pyridazine derivatives exhibit a range of solubilities in common organic solvents, with solubility generally increasing with temperature. The experimental protocols used to determine the solubility of these analogs, primarily the isothermal and synthetic methods, are described in detail to facilitate the design of future studies on 3,6-Dichloro-4-iodopyridazine.

Introduction to Pyridazine Solubility

Pyridazines are a class of heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. Their polarity and capacity for hydrogen bonding influence their solubility in various solvents. The presence of halogen substituents, such as chlorine and iodine in 3,6-Dichloro-4-iodopyridazine, further impacts the molecule's physicochemical properties, including its solubility. Generally, halogenation can increase lipophilicity, potentially leading to better solubility in organic solvents.

Inferred Solubility Profile of 3,6-Dichloro-4-iodopyridazine

Based on the data from its analogs, it can be inferred that 3,6-Dichloro-4-iodopyridazine is likely to exhibit solubility in a range of polar aprotic and polar protic organic solvents. Solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, acetone, dichloromethane, and ethyl acetate are probable candidates for dissolving this compound. The solubility is expected to be temperature-dependent, increasing as the temperature rises.

Quantitative Solubility Data for Pyridazine Analogs

The following tables summarize the experimentally determined solubility of 4-amino-3,6-dichloropyridazine and 6-phenyl-pyridazin-3(2H)-one in various organic solvents at different temperatures. This data provides a valuable reference point for estimating the solubility of 3,6-Dichloro-4-iodopyridazine.

Table 1: Mole Fraction Solubility (x) of 4-amino-3,6-dichloropyridazine in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methanol | Acetone | Ethanol | Dichloromethane | Ethyl Acetate | 1,4-Dioxane | Tetrahydrofuran |

| 278.15 | 0.00153 | 0.00458 | 0.00101 | 0.00315 | 0.00287 | 0.00398 | 0.00512 |

| 283.15 | 0.00189 | 0.00542 | 0.00125 | 0.00378 | 0.00345 | 0.00475 | 0.00611 |

| 288.15 | 0.00232 | 0.00639 | 0.00154 | 0.00451 | 0.00413 | 0.00563 | 0.00725 |

| 293.15 | 0.00284 | 0.00751 | 0.00189 | 0.00535 | 0.00492 | 0.00665 | 0.00856 |

| 298.15 | 0.00346 | 0.00881 | 0.00232 | 0.00632 | 0.00583 | 0.00782 | 0.01007 |

| 303.15 | 0.00421 | 0.01031 | 0.00284 | 0.00744 | 0.00688 | 0.00917 | 0.01181 |

| 308.15 | 0.00511 | 0.01204 | 0.00346 | 0.00873 | 0.00809 | 0.01073 | 0.01382 |

| 313.15 | 0.00619 | 0.01404 | 0.00421 | 0.01021 | 0.00949 | 0.01254 | 0.01614 |

| 318.15 | 0.00748 | 0.01634 | 0.00511 | 0.01192 | 0.01111 | 0.01464 | 0.01881 |

| 323.15 | 0.00902 | 0.01899 | 0.00619 | 0.01389 | 0.01298 | 0.01707 | 0.02189 |

| 328.15 | 0.01085 | 0.02204 | 0.00748 | 0.01616 | 0.01515 | 0.01989 | 0.02545 |

| 333.15 | 0.01301 | 0.02556 | 0.00902 | 0.01878 | 0.01766 | 0.02316 | 0.02957 |

Table 2: Mole Fraction Solubility (x) of 6-phenyl-pyridazin-3(2H)-one in Various Organic Solvents at Different Temperatures (K) [2][3]

| Temperature (K) | Methanol (10³) | Ethanol (10³) | Isopropyl Alcohol (10²) | 1-Butanol (10²) | 2-Butanol (10²) | Ethyl Acetate (10²) | DMSO (10¹) |

| 298.2 | 3.84 | 6.01 | 1.05 | 1.54 | 1.58 | 5.86 | 4.00 |

| 303.2 | 4.21 | 6.72 | 1.16 | 1.69 | 1.73 | 6.42 | 4.16 |

| 308.2 | 4.62 | 7.45 | 1.28 | 1.85 | 1.90 | 7.03 | 4.32 |

| 313.2 | 5.05 | 8.22 | 1.41 | 2.02 | 2.08 | 7.68 | 4.49 |

| 318.2 | 5.52 | 9.04 | 1.55 | 2.21 | 2.27 | 8.38 | 4.67 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the key experiments cited in the solubility determination of the pyridazine analogs.

Isothermal Saturation Method

This method was employed for determining the solubility of 6-phenyl-pyridazin-3(2H)-one.[3]

-

Sample Preparation: An excess amount of the solute is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached. A water bath or a temperature-controlled shaker is typically used.

-

Phase Separation: After equilibration, the suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid, often by centrifugation.

-

Concentration Analysis: The concentration of the solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Data Calculation: The solubility is then calculated from the measured concentration.

Synthetic Method with Laser Monitoring

This technique was utilized for measuring the solubility of 4-amino-3,6-dichloropyridazine.[1]

-

Sample Preparation: A solid-liquid mixture with a known composition is prepared in a jacketed glass vessel.

-

Heating and Dissolution: The mixture is heated at a constant rate while being stirred.

-

Laser Monitoring: A laser beam is passed through the suspension. The intensity of the transmitted light is monitored by a photodetector.

-

Clear Point Detection: As the temperature increases, the solid dissolves, and the suspension becomes a clear solution. This point is marked by a sharp increase in the intensity of the transmitted light. The temperature at which this occurs is recorded as the dissolution temperature for that specific composition.

-

Cooling and Crystallization (Optional): The solution can then be cooled at a constant rate, and the temperature at which the solid reappears (cloud point) can also be recorded.

-

Solubility Curve Construction: By repeating this process for mixtures with different compositions, a solubility curve (solubility vs. temperature) can be constructed.

Conclusion and Future Directions

While direct experimental data on the solubility of 3,6-Dichloro-4-iodopyridazine remains elusive, the information gathered from its structural analogs provides a strong foundation for researchers. The presented data and experimental protocols for 4-amino-3,6-dichloropyridazine and 6-phenyl-pyridazin-3(2H)-one are critical for designing experiments to determine the precise solubility of the target compound. It is recommended that future work focuses on conducting systematic solubility studies of 3,6-Dichloro-4-iodopyridazine in a range of pharmaceutically relevant organic solvents using the established methodologies outlined in this guide. Such data will be invaluable for the continued development and formulation of this and other related pyridazine-based compounds.

References

The C-I Bond in 3,6-Dichloro-4-iodopyridazine: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a highly reactive iodine atom ortho to a nitrogen and flanked by two chloro substituents makes 3,6-dichloro-4-iodopyridazine a versatile and valuable building block in modern organic synthesis. The pronounced difference in reactivity between the carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bonds allows for selective and sequential functionalization, paving the way for the efficient construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of the reactivity of the C-I bond in this scaffold, focusing on key palladium-catalyzed cross-coupling reactions, and offers detailed experimental protocols for its application in the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.

Preferential Reactivity of the C-I Bond

The C-I bond in 3,6-dichloro-4-iodopyridazine is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bonds. This differential reactivity is the cornerstone of its utility, enabling chemists to selectively introduce a wide array of substituents at the 4-position while leaving the 3- and 6-positions available for subsequent modifications. This regioselectivity holds true across a range of common cross-coupling reactions.

Key Cross-Coupling Reactions

The selective functionalization of the C-I bond in 3,6-dichloro-4-iodopyridazine is most effectively achieved through palladium-catalyzed cross-coupling reactions. The following sections detail the application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions at the C-4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between 3,6-dichloro-4-iodopyridazine and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 4-aryl-3,6-dichloropyridazines, which are key intermediates in the development of various biologically active molecules.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 3,6-Dichloro-4-iodopyridazine with Various Boronic Acids

| Entry | Boronic Acid/Ester | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 3,6-Dichloro-4-phenylpyridazine | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 3,6-Dichloro-4-(4-methoxyphenyl)pyridazine | 80-90 |

| 3 | 3-Thienylboronic acid | 3,6-Dichloro-4-(thiophen-3-yl)pyridazine | 75-85 |

| 4 | Pyridine-3-boronic acid | 3,6-Dichloro-4-(pyridin-3-yl)pyridazine | 70-80 |

| 5 | 4-Acetylphenylboronic acid | 4-(3,6-Dichloropyridazin-4-yl)acetophenone | 80-90 |

Experimental Protocol: Synthesis of 3,6-Dichloro-4-phenylpyridazine

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3,6-dichloro-4-iodopyridazine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between 3,6-dichloro-4-iodopyridazine and a terminal alkyne, yielding 4-alkynyl-3,6-dichloropyridazines. These products are valuable intermediates, as the alkyne moiety can be further elaborated.

Table 2: Representative Yields for Sonogashira Coupling of 3,6-Dichloro-4-iodopyridazine with Terminal Alkynes

| Entry | Terminal Alkyne | Product | Typical Yield (%) |

| 1 | Phenylacetylene | 3,6-Dichloro-4-(phenylethynyl)pyridazine | 80-95 |

| 2 | 1-Hexyne | 3,6-Dichloro-4-(hex-1-yn-1-yl)pyridazine | 75-85 |

| 3 | (Trimethylsilyl)acetylene | 3,6-Dichloro-4-((trimethylsilyl)ethynyl)pyridazine | 85-95 |

| 4 | Propargyl alcohol | (3,6-Dichloropyridazin-4-yl)prop-2-yn-1-ol | 70-80 |

| 5 | 4-Ethynylanisole | 3,6-Dichloro-4-((4-methoxyphenyl)ethynyl)pyridazine | 80-90 |

Experimental Protocol: Synthesis of 3,6-Dichloro-4-(phenylethynyl)pyridazine

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3,6-dichloro-4-iodopyridazine (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst, typically CuI (0.04 mmol, 4 mol%).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF (5 mL), followed by an amine base, commonly triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv), and phenylacetylene (1.2 mmol, 1.2 equiv).

-

Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is purified by column chromatography.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C-4 position of the pyridazine core. This reaction is particularly important in medicinal chemistry for the synthesis of compounds with potential biological activity.[2]

Table 3: Representative Yields for Buchwald-Hartwig Amination of 3,6-Dichloro-4-iodopyridazine

| Entry | Amine | Product | Typical Yield (%) |

| 1 | Aniline | 3,6-Dichloro-N-phenylpyridazin-4-amine | 75-90 |

| 2 | Morpholine | 4-(3,6-Dichloropyridazin-4-yl)morpholine | 80-95 |

| 3 | Benzylamine | N-Benzyl-3,6-dichloropyridazin-4-amine | 70-85 |

| 4 | Piperidine | 1-(3,6-Dichloropyridazin-4-yl)piperidine | 80-95 |

| 5 | n-Butylamine | N-Butyl-3,6-dichloropyridazin-4-amine | 70-80 |

Experimental Protocol: Synthesis of 3,6-Dichloro-N-phenylpyridazin-4-amine

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 3,6-dichloro-4-iodopyridazine (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 mmol, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 equiv).

-

Reagent Addition: Add aniline (1.2 mmol, 1.2 equiv) and an anhydrous, degassed solvent like toluene or 1,4-dioxane (5 mL).

-

Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress until the starting material is consumed.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.[3]

Heck Reaction

The Heck reaction provides a method for the C-C bond formation between 3,6-dichloro-4-iodopyridazine and an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and acrylates, which can serve as versatile intermediates in further synthetic transformations.[4][5]

Table 4: Representative Yields for Heck Reaction of 3,6-Dichloro-4-iodopyridazine with Alkenes

| Entry | Alkene | Product | Typical Yield (%) |

| 1 | Styrene | 3,6-Dichloro-4-styrylpyridazine | 60-75 |

| 2 | n-Butyl acrylate | (E)-Butyl 3-(3,6-dichloropyridazin-4-yl)acrylate | 65-80 |

| 3 | 4-Vinylpyridine | 3,6-Dichloro-4-(4-vinylpyridin-2-yl)pyridazine | 55-70 |

| 4 | Acrylonitrile | 3-(3,6-Dichloropyridazin-4-yl)acrylonitrile | 60-75 |

Experimental Protocol: Synthesis of (E)-Butyl 3-(3,6-dichloropyridazin-4-yl)acrylate

-

Reaction Setup: Combine 3,6-dichloro-4-iodopyridazine (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.03 mmol, 3 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.06 mmol, 6 mol%), and a base, typically a tertiary amine like Et₃N or an inorganic base like K₂CO₃ (1.5 mmol, 1.5 equiv) in a sealable reaction vessel.

-

Reagent Addition: Add n-butyl acrylate (1.5 mmol, 1.5 equiv) and a polar aprotic solvent such as DMF or NMP (5 mL).

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 100-140 °C. Monitor the reaction for completion by GC-MS or LC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired product.

Application in Drug Discovery: Kinase Inhibitor Synthesis

The 3,6-disubstituted pyridazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By selectively functionalizing the 3,6-dichloro-4-iodopyridazine core, libraries of compounds can be synthesized and screened for their ability to inhibit specific kinases.

For instance, the sequential functionalization of 3,6-dichloro-4-iodopyridazine can lead to the synthesis of potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. A plausible synthetic strategy involves an initial Suzuki or Sonogashira coupling at the C-4 position, followed by nucleophilic aromatic substitution or a second cross-coupling reaction at the C-6 position.

Conclusion

The C-I bond in 3,6-dichloro-4-iodopyridazine serves as a highly reactive and selective handle for the introduction of molecular diversity. The palladium-catalyzed cross-coupling reactions discussed herein provide reliable and efficient methods for the synthesis of a wide range of 4-substituted-3,6-dichloropyridazines. The orthogonality of the C-I and C-Cl bond reactivities allows for a stepwise approach to the synthesis of complex, polysubstituted pyridazine derivatives. This strategic functionalization is of paramount importance in the field of drug discovery, where the pyridazine scaffold continues to be a source of novel therapeutic agents, particularly in the realm of kinase inhibition. The detailed protocols and representative data provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,6-Dichloro-4-iodopyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 3,6-dichloro-4-iodopyridazine, a versatile building block in medicinal chemistry and materials science. Understanding the reactivity of this trifunctionalized pyridazine is crucial for its strategic application in the synthesis of novel compounds with potential therapeutic and industrial value.

Core Concepts: Electron Distribution in the Pyridazine Ring

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms. These electronegative atoms exert a strong electron-withdrawing inductive effect on the carbon atoms of the ring, rendering them electrophilic. This inherent electronic property dictates the primary modes of reactivity for substituted pyridazines.

In 3,6-dichloro-4-iodopyridazine, the electronic landscape is further influenced by the three halogen substituents. Both chlorine and iodine are more electronegative than carbon and thus contribute to the electron-deficient nature of the ring through their inductive effects. This combination of an electron-deficient aromatic core and multiple halogen leaving groups makes 3,6-dichloro-4-iodopyridazine a highly valuable synthon for a variety of chemical transformations.

Identifying the Reactive Sites

Based on the electronic properties of the pyridazine ring and the nature of the substituents, the electrophilic and nucleophilic sites of 3,6-dichloro-4-iodopyridazine can be identified as follows:

Electrophilic Sites: The Carbon Skeleton

The primary electrophilic sites are the carbon atoms of the pyridazine ring, which are susceptible to attack by nucleophiles. The order of electrophilicity is influenced by the proximity to the electron-withdrawing nitrogen atoms and the attached halogens.

-

C3, C4, and C6: These carbon atoms are directly bonded to halogen atoms (chlorine or iodine), which act as good leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the halogens further enhances the electrophilicity of these positions.

-

C5: While not directly attached to a halogen, the C5 position is still part of the electron-deficient ring and can be susceptible to nucleophilic attack under certain conditions.

The differential reactivity of the C-I and C-Cl bonds is a key feature of this molecule. The carbon-iodine bond is generally more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C4 position.

Nucleophilic Sites: The Nitrogen Atoms

The two nitrogen atoms of the pyridazine ring possess lone pairs of electrons and are the primary nucleophilic centers in the molecule. They can be protonated by acids or can react with various electrophiles. However, the overall electron-deficient nature of the ring system diminishes their nucleophilicity compared to more electron-rich heterocyclic systems.

Reactivity and Synthetic Applications

The distinct electrophilic and nucleophilic sites of 3,6-dichloro-4-iodopyridazine allow for a range of synthetic transformations, enabling the introduction of diverse functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring readily undergoes nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. The chlorine atoms at the C3 and C6 positions are susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the C4 position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The greater reactivity of the C-I bond compared to the C-Cl bonds allows for selective functionalization at this position while leaving the chloro substituents intact for subsequent transformations.

Data Presentation

Table 1: Summary of Reactive Sites and Potential Transformations

| Site | Type | Potential Reactions | Reagents |

| C3, C6 | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates |

| C4 | Electrophilic | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Terminal alkynes (Sonogashira), Amines (Buchwald-Hartwig) |

| N1, N2 | Nucleophilic | Protonation, Alkylation | Acids, Alkyl halides |

Experimental Protocols

The following are representative experimental protocols for the functionalization of halogenated pyridazines, which can be adapted for 3,6-dichloro-4-iodopyridazine.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of a dichloropyridazine with a primary or secondary amine.

Materials:

-

3,6-dichloro-4-iodopyridazine (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 2.0-3.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3,6-dichloro-4-iodopyridazine and the anhydrous solvent.

-

Add the base to the stirred solution.

-

Add the amine dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to a temperature between 80-120 °C, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling Reaction at the C4-Position

This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of an aryl or heteroaryl boronic acid with the iodo-substituent.[1]

Materials:

-

3,6-dichloro-4-iodopyridazine (1.0 equiv)

-

Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)

-

Solvent system (e.g., a mixture of an organic solvent like dioxane, DME, or toluene and an aqueous solution of the base)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add 3,6-dichloro-4-iodopyridazine, the boronic acid, and the base.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Cross-Coupling Reaction at the C4-Position

This protocol provides a general method for the coupling of a terminal alkyne with the iodo-substituent.[2]

Materials:

-

3,6-dichloro-4-iodopyridazine (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂; 2-5 mol%)

-

Copper(I) iodide (CuI; 1-5 mol%)

-

Amine base (e.g., triethylamine, diisopropylethylamine; 2.0-3.0 equiv, can also be used as solvent)

-

Anhydrous solvent (e.g., THF, DMF)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add 3,6-dichloro-4-iodopyridazine, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent and the amine base via syringe.

-

Add the terminal alkyne dropwise to the stirred mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C), monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Caption: Predicted electrophilic (δ+) and nucleophilic (:) sites of 3,6-dichloro-4-iodopyridazine.

Caption: A generalized workflow for the selective functionalization of 3,6-dichloro-4-iodopyridazine.

References

A Technical Guide to the Synthetic Potential and Postulated Biological Activity of 3,6-Dichloro-4-iodopyridazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3,6-dichloro-4-iodopyridazine scaffold is a halogenated heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry. While direct studies on the biological activities of its derivatives are not extensively reported in public literature, the pyridazine core is a well-established pharmacophore present in molecules with a wide array of biological activities, including anticancer, kinase inhibitory, and anti-inflammatory effects.[1][2][3] The unique arrangement and differential reactivity of the three halogen substituents on the 3,6-dichloro-4-iodopyridazine ring allow for selective, sequential chemical modifications. This enables the creation of diverse molecular libraries for screening against various therapeutic targets. This document provides a technical overview of the synthetic utility of this scaffold, postulates potential biological activities based on structurally related compounds, and furnishes representative experimental protocols and pathway diagrams relevant for the evaluation of its future derivatives.

Introduction to the Pyridazine Scaffold

Pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms. This heterocyclic nucleus is a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a remarkable breadth of pharmacological properties.[1][2] These activities include, but are not limited to, anticancer, antihypertensive, analgesic, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of halogen atoms, such as chlorine and iodine, onto the pyridazine ring serves two primary purposes: modulating the electronic properties of the molecule to enhance binding to biological targets and providing reactive handles for synthetic diversification.

The 3,6-dichloro-4-iodopyridazine core is particularly noteworthy due to its trifunctional nature. The iodine atom at the 4-position is highly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the chlorine atoms at the 3- and 6-positions are prone to nucleophilic aromatic substitution (SNAr).[4] This differential reactivity allows for a controlled, stepwise synthesis of complex, multi-substituted pyridazine derivatives.

Postulated Biological Activities and Representative Data

While specific quantitative data for derivatives of 3,6-dichloro-4-iodopyridazine are scarce, we can infer potential therapeutic applications by examining data from structurally analogous pyridazine and pyridine compounds. A primary area of interest is kinase inhibition, a common mechanism for anticancer agents.[5]

Potential as Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5][6] Various heterocyclic scaffolds, including pyridazines, serve as the foundation for potent kinase inhibitors.[5] Derivatives often function by competing with ATP for the binding site on the kinase. For example, substituted pyridines have shown potent inhibitory activity against key kinases in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]

Table 1: Representative Kinase Inhibitory Activity of Related Heterocyclic Scaffolds Note: The following data is for structurally related pyridine derivatives and is presented to illustrate the potential of halogenated heterocyclic compounds as kinase inhibitors. Data for the specific 3,6-dichloro-4-iodopyridazine core is not available.

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Substituted Pyridine | VEGFR-2 | 0.12 | [6] |

| Substituted Pyridine | VEGFR-2 | 0.13 | [6] |

| 6-Amino Pyridine | GSK-3β | 0.77 | [7] |

| 6-Amino Pyridine | CK-1δ | 0.57 | [7] |

Potential as Anticancer Agents

The antiproliferative activity of pyridazine derivatives has been demonstrated against numerous cancer cell lines.[8][9][10] These compounds can induce cell cycle arrest and apoptosis through various mechanisms.[9][11]

Table 2: Representative Antiproliferative Activity of Pyridazine & Pyridine Derivatives Note: This table presents data from various substituted pyridazine and pyridine derivatives to showcase their general anticancer potential. The specific activity of 3,6-dichloro-4-iodopyridazine derivatives would require experimental validation.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Pyridone Derivative | HepG2 (Liver) | IC50 | 4.5 | [9] |

| Chalcone Derivative | Hela (Cervix) | IC50 | 3.5 | [10] |

| Chalcone Derivative | MCF7 (Breast) | IC50 | 4.5 | [10] |

| 1,4-Dihydropyridine | HeLa (Cervix) | IC50 | 2.3 | [12] |

| 1,4-Dihydropyridine | MCF-7 (Breast) | IC50 | 5.7 | [12] |

Synthetic Utility and Experimental Workflows

The primary value of the 3,6-dichloro-4-iodopyridazine scaffold lies in its synthetic versatility. A logical workflow for its diversification would exploit the differential reactivity of its halogen substituents.

Caption: Synthetic workflow for diversifying the 3,6-dichloro-4-iodopyridazine scaffold.

Key Experimental Protocols

The evaluation of novel derivatives synthesized from the 3,6-dichloro-4-iodopyridazine core would involve a standard cascade of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to determine the concentration at which a compound inhibits 50% of kinase activity (IC50).

-

Reagents and Materials : Recombinant human kinase, corresponding substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).

-

Procedure : a. Serially dilute test compounds in DMSO and add to a 384-well plate. b. Add the kinase enzyme and substrate solution to the wells. c. Incubate for 15 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding ATP. e. Incubate for 1-2 hours at 30°C. f. Stop the reaction and quantify the amount of ADP produced using the detection reagent, which measures luminescence.

-

Data Analysis : Luminescence is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with test compounds.

-

Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the medium and add DMSO or another solubilizing agent to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

Postulated Signaling Pathways

Given the prevalence of pyridazine and pyridine derivatives as kinase inhibitors, a likely mechanism of action for novel anticancer compounds from this class would be the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

Caption: Potential kinase signaling pathways targeted by novel pyridazine derivatives.

Conclusion

The 3,6-dichloro-4-iodopyridazine scaffold represents a promising, albeit underexplored, platform for the development of novel therapeutic agents. Its true potential is rooted in its synthetic tractability, which allows for the systematic and regioselective introduction of diverse functional groups. Based on the extensive literature on related pyridazine and pyridine structures, derivatives of this scaffold are prime candidates for evaluation as kinase inhibitors for oncology and other indications. Future research should focus on synthesizing libraries of compounds from this core and evaluating them through the standardized biochemical and cellular assays outlined herein to uncover their therapeutic potential.

References

- 1. rjptonline.org [rjptonline.org]

- 2. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 3. jocpr.com [jocpr.com]

- 4. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Navigating the Niche: A Technical Guide to the Commercial Availability of 3,6-Dichloro-4-iodopyridazine for Researchers

An In-depth Analysis for Scientists and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, or lack thereof, of 3,6-Dichloro-4-iodopyridazine. Recognizing the challenges in sourcing this specific heterocyclic compound, this document offers crucial context by examining the availability of its close structural analogs, 3,6-Dichloro-4-isopropylpyridazine and 3,6-Dichloro-4-methylpyridazine. Furthermore, a general synthetic strategy for related dichloropyridazine derivatives is presented, offering researchers potential pathways for its in-house synthesis. This guide aims to be an essential resource for researchers, scientists, and drug development professionals by providing a realistic landscape of the procurement and potential synthesis of this niche chemical building block.

Commercial Availability: A Scarcity of Suppliers

Direct sourcing of 3,6-Dichloro-4-iodopyridazine proves to be a significant challenge, with a notable absence from the catalogs of major chemical suppliers. An extensive search has revealed only a single potential source for this specific compound, indicating its status as a niche or custom-synthesis chemical.

Table 1: Identified Supplier for 3,6-Dichloro-4-iodopyridazine

| Supplier | Product Name | Purity | CAS Number | Notes |

| CP Lab Safety | 3,6-Dichloro-4-iodopyridazine | 98+% | Not Provided | Available in 1-gram quantity. For professional, research, and industrial use only. |

The lack of a publicly available, dedicated CAS number for 3,6-Dichloro-4-iodopyridazine further complicates procurement and regulatory tracking. Researchers are advised to contact the supplier directly for detailed specifications and to confirm batch-specific data.

In contrast, the closely related analogs, 3,6-Dichloro-4-isopropylpyridazine and 3,6-Dichloro-4-methylpyridazine, are more readily available from a wider range of suppliers.

Table 2: Commercial Availability of Key Analogs

| Compound Name | CAS Number | Representative Suppliers | Typical Purity |

| 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 | BLD Pharm, Smolecule, Pharmaffiliates, CymitQuimica, Capot Chemical | ≥96% |

| 3,6-Dichloro-4-methylpyridazine | 19064-64-3 | BLD Pharm, Chem-Impex, Georganics, Oakwood Chemical, Biosynth | ≥98% (GC) |

Physicochemical Data of Analogs

Table 3: Physicochemical Properties of Analog Compounds

| Property | 3,6-Dichloro-4-methylpyridazine | 3,6-Dichloro-4-isopropylpyridazine |

| Molecular Formula | C₅H₄Cl₂N₂ | C₇H₈Cl₂N₂ |

| Molecular Weight | 163.0 g/mol | 191.06 g/mol |

| Appearance | White to orange to green powder to crystal | Liquid |

| Melting Point | 85 - 89 °C | Not Available |

| Boiling Point | 151 °C/21 mmHg | Not Available |

| Purity (Typical) | ≥ 98% (GC) | 96% |

Synthetic Pathways: A Generalized Approach

While a specific, detailed experimental protocol for the synthesis of 3,6-Dichloro-4-iodopyridazine is not publicly documented, a general understanding of the synthesis of substituted dichloropyridazines can be extrapolated from available literature on its analogs. The synthesis generally involves the construction of the pyridazine ring followed by halogenation and functionalization.

A plausible synthetic route could start from a substituted maleic anhydride, which is reacted with a hydrazine source to form the pyridazinedione. Subsequent chlorination, often with reagents like phosphorus oxychloride (POCl₃), yields the dichloropyridazine core. The introduction of the iodine at the 4-position would likely proceed via an electrophilic iodination reaction on a suitable precursor.

Below is a generalized workflow for the synthesis of substituted 3,6-dichloropyridazines.

Caption: Generalized synthetic workflow for substituted 3,6-dichloropyridazines.

Potential Applications in Research and Development

Given the reactivity of the carbon-iodine bond and the established utility of chlorinated pyridazine scaffolds in medicinal chemistry, 3,6-Dichloro-4-iodopyridazine holds potential as a versatile building block. The differential reactivity of the halogens (I > Cl) would allow for selective, stepwise functionalization, making it an attractive intermediate for the synthesis of complex, polysubstituted pyridazines.

-

Cross-Coupling Reactions: The iodide at the C4 position is an excellent handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This would enable the introduction of a wide range of aryl, alkynyl, and amino moieties. The less reactive chlorine atoms at the C3 and C6 positions could then be targeted for subsequent modifications under different reaction conditions.

-

Drug Discovery: Pyridazine derivatives are known to exhibit a wide range of biological activities. The ability to precisely introduce diverse substituents onto the 3,6-Dichloro-4-iodopyridazine core could facilitate the generation of compound libraries for screening against various therapeutic targets, including kinases and other enzymes implicated in disease.

Below is a diagram illustrating the potential reactivity of 3,6-Dichloro-4-iodopyridazine in common cross-coupling reactions.

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 3,6-Dichloro-4-iodopyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note details the selective functionalization of 3,6-dichloro-4-iodopyridazine, a versatile building block for the synthesis of complex heterocyclic compounds. The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3][4] The unique arrangement of three halogen atoms with distinct reactivities on the pyridazine ring allows for a programmed and regioselective approach to the synthesis of novel molecular architectures.

The primary focus of this protocol is the selective Suzuki-Miyaura coupling at the C4 position. This selectivity is governed by the differential reactivity of the carbon-halogen bonds under palladium catalysis, which follows the general trend of C-I > C-Br > C-Cl.[5] The significantly weaker C-I bond allows for its preferential oxidative addition to the palladium catalyst under milder conditions, leaving the more robust C-Cl bonds at the C3 and C6 positions intact for subsequent downstream functionalization. This stepwise approach is a powerful strategy for the rapid construction of diverse libraries of polysubstituted pyridazine derivatives for drug discovery and materials science applications.

Regioselectivity in Cross-Coupling

The synthetic utility of 3,6-dichloro-4-iodopyridazine is rooted in the predictable and selective reactivity of its three halogen substituents. The carbon-iodine bond is the most labile and will undergo oxidative addition to a Pd(0) catalyst under conditions that do not affect the carbon-chlorine bonds. This allows for the precise introduction of an aryl or heteroaryl group at the C4 position. The resulting 4-aryl-3,6-dichloropyridazine can then be subjected to further cross-coupling reactions at the C3 and C6 positions, often requiring more forcing conditions or specialized catalytic systems to activate the C-Cl bonds.

Caption: Logical workflow for the sequential functionalization of 3,6-dichloro-4-iodopyridazine.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Halogenated Pyridazines and Related Heterocycles

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes | Reference(s) |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | Standard conditions for various dichloropyridazines. | [5] |

| PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | Effective for coupling with heteroaryl boronic acids. | [5] |

| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 80 | Buchwald-Hartwig type conditions for challenging couplings. | [6] |

| Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | DMF/H₂O | 100 | Commonly used for electron-deficient heterocycles. | [7] |

| Pd(OAc)₂ (1.5) | IPr (3) | KF (3) | THF | 25 (rt) | Ligand-controlled C4 selectivity on dichloropyridines. |

Table 2: Expected Products and Representative Yields for C4-Arylation of 3,6-Dichloro-4-iodopyridazine

Yields are estimated based on reported couplings of analogous polyhalogenated heterocycles and may vary depending on the specific boronic acid and optimized reaction conditions.

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 3,6-Dichloro-4-phenylpyridazine | 80-95 |

| 2 | 4-Methoxyphenylboronic acid | 3,6-Dichloro-4-(4-methoxyphenyl)pyridazine | 85-98 |

| 3 | 4-Fluorophenylboronic acid | 3,6-Dichloro-4-(4-fluorophenyl)pyridazine | 75-90 |

| 4 | 4-Acetylphenylboronic acid | 4-(3,6-Dichloropyridazin-4-yl)acetophenone | 70-85 |

| 5 | 3-Thiopheneboronic acid | 3,6-Dichloro-4-(thiophen-3-yl)pyridazine | 65-80 |

| 6 | 2-Naphthylboronic acid | 3,6-Dichloro-4-(naphthalen-2-yl)pyridazine | 80-92 |

Experimental Protocols

Protocol 1: General Procedure for the Selective C4-Arylation using Pd(PPh₃)₄

This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position of 3,6-dichloro-4-iodopyridazine using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Materials:

-

3,6-Dichloro-4-iodopyridazine

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., a mixture of Toluene/Ethanol/Water or 1,4-Dioxane/Water)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3,6-dichloro-4-iodopyridazine, the arylboronic acid (1.1 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).

-

Reaction: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with the organic solvent.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-3,6-dichloropyridazine product.

Applications in Drug Development and Materials Science

The 4-aryl-3,6-dichloropyridazine products synthesized via this method are valuable intermediates for the development of novel compounds. The remaining chlorine atoms at the C3 and C6 positions can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) through nucleophilic aromatic substitution (SNAr) or can undergo further cross-coupling reactions. This allows for the creation of a three-dimensional array of diverse substituents around the pyridazine core.